molecular formula C19H15N3O2S B12136957 (3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

(3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B12136957
M. Wt: 349.4 g/mol
InChI Key: FFVBCYAOSFKNNP-UHFFFAOYSA-N
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Description

(3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an indole moiety with a thiazolidinone ring, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylamine with thiazolidinone derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{(2E)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one shares similarities with other thiazolidinone derivatives and indole-based compounds.
  • Examples include thiazolidinediones and indole-3-carbinol.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its dual functionality as both an indole and a thiazolidinone derivative allows for versatile applications and interactions in various scientific fields.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

3-[2-(2,4-dimethylanilino)-4-hydroxy-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C19H15N3O2S/c1-10-7-8-13(11(2)9-10)21-19-22-18(24)16(25-19)15-12-5-3-4-6-14(12)20-17(15)23/h3-9,24H,1-2H3,(H,21,22)

InChI Key

FFVBCYAOSFKNNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C

Origin of Product

United States

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